2',6'-Dibromo-4'-(trifluoromethyl)acetanilide
Overview
Description
2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide is a chemical compound with the molecular formula C9H6Br2F3NO. It is known for its unique structure, which includes bromine and trifluoromethyl groups attached to an acetanilide core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide typically involves the bromination of 4’-(trifluoromethyl)acetanilide. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2’ and 6’ positions of the aromatic ring.
Industrial Production Methods
Industrial production of 2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetanilides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
Uniqueness
2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution and coupling reactions, and its trifluoromethyl group enhances its lipophilicity and metabolic stability.
This comprehensive overview highlights the significance of 2’,6’-Dibromo-4’-(trifluoromethyl)acetanilide in various scientific domains
Properties
IUPAC Name |
N-[2,6-dibromo-4-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F3NO/c1-4(16)15-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGYGENOYAHHIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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